4-(1-Aminoethyl)benzamide
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Overview
Description
4-(1-Aminoethyl)benzamide is an organic compound with the molecular formula C9H12N2O It consists of a benzamide core with an aminoethyl group attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzoyl chloride with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:
Step 1: Reaction of 4-nitrobenzoyl chloride with ethylamine in the presence of a base such as triethylamine at room temperature.
Step 2: Reduction of the nitro group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
4-(1-Aminoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzamide core provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminomethylbenzamide
- 4-(Aminomethyl)benzamide
- 4-(Ethylamino)benzamide
Comparison
4-(1-Aminoethyl)benzamide is unique due to the presence of the aminoethyl group, which provides distinct chemical properties and reactivity compared to similar compounds. For instance, 4-Aminomethylbenzamide lacks the ethyl group, which can influence its solubility and binding affinity in biological systems. The presence of the aminoethyl group in this compound can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzamide |
InChI |
InChI=1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12) |
InChI Key |
PXJMJWOLRCACSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
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